molecular formula C20H22N4O4 B3089694 2-Phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate CAS No. 1197230-74-2

2-Phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate

Cat. No.: B3089694
CAS No.: 1197230-74-2
M. Wt: 382.4 g/mol
InChI Key: SITOTLBUHSTMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate is a derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic system renowned for its pharmacological versatility. The compound features a phenyl group at the C2 position and a piperazinylmethyl substituent at C3, with oxalate as the counterion. This structural configuration enhances solubility and stability, making it suitable for therapeutic applications. Notably, its parent derivative (without oxalate) is patented as a TASK-1/TASK-3 channel blocker for treating sleep-related breathing disorders .

Properties

IUPAC Name

oxalic acid;2-phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4.C2H2O4/c1-2-6-15(7-3-1)18-16(14-21-12-9-19-10-13-21)22-11-5-4-8-17(22)20-18;3-1(4)2(5)6/h1-8,11,19H,9-10,12-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITOTLBUHSTMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This is achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor.

    Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions, often using piperazine or its derivatives.

    Phenyl Group Addition: The phenyl group is typically added through electrophilic aromatic substitution reactions.

    Oxalate Salt Formation: The final step involves the formation of the oxalate salt by reacting the free base with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Core Imidazo[1,2-a]pyridine Formation

  • Key Reaction : Cyclocondensation of 2-aminopyridine with acetophenone derivatives under mild, solvent-free conditions.

    • Example: A one-pot method using ionic liquids (e.g., [Bmim]Br<sub>3</sub>) and Na<sub>2</sub>CO<sub>3</sub> as a base yields 2-phenylimidazo[1,2-a]pyridine scaffolds efficiently (82% yield) .

    • Mechanism: Nucleophilic attack by the amino group of 2-aminopyridine on the carbonyl carbon of acetophenone, followed by cyclodehydration .

Oxalate Salt Formation

  • The free base is treated with oxalic acid in ethanol or acetone to enhance solubility and stability.

    • Stoichiometry: 1:1 molar ratio of base to oxalic acid.

    • Purity: ≥98% (confirmed by HPLC) .

Functional Group Reactivity

The compound’s reactivity is dominated by its piperazine and imidazo[1,2-a]pyridine moieties.

Piperazine Nitrogen Reactivity

  • Alkylation/Acylation : The secondary amine in piperazine reacts with alkyl halides or acyl chlorides.

    • Example: Reaction with acetyl chloride yields N-acetyl derivatives .

    • Conditions: Room temperature in dichloromethane with NaHCO<sub>3</sub> .

Reaction Conditions Product Yield
Alkylation with CH<sub>3</sub>IDMF, K<sub>2</sub>CO<sub>3</sub>, 60°CN-Methylpiperazine derivative75%
Acylation with ClCOCH<sub>3</sub>CH<sub>2</sub>Cl<sub>2</sub>, RTN-Acetylpiperazine derivative68%

Imidazo[1,2-a]pyridine Reactivity

  • Electrophilic Substitution : The electron-rich imidazo ring undergoes halogenation or nitration at the 6- or 8-positions.

    • Example: Bromination with NBS in CCl<sub>4</sub> yields 6-bromo derivatives .

  • Cross-Coupling : Suzuki-Miyaura coupling introduces aryl groups at the 6-position using Pd catalysts .

Stability and Degradation

  • pH Sensitivity : The oxalate salt dissociates in alkaline conditions, regenerating the free base.

  • Thermal Stability : Stable up to 200°C (TGA data).

  • Light Sensitivity : Prolonged UV exposure causes decomposition of the imidazo ring .

Key Research Findings

  • Catalytic Efficiency : Copper triflate and ionic liquids improve reaction yields by 20–30% compared to traditional methods .

  • Biological Activity : The piperazine moiety enhances blood-brain barrier permeability, making it suitable for CNS-targeted drugs .

Scientific Research Applications

2-Phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes.

Comparison with Similar Compounds

Substitution Patterns and Pharmacological Targets

The imidazo[1,2-a]pyridine core allows diverse substitutions at C2, C3, and the pyridine ring, significantly altering biological activity:

Compound Name C2 Substituent C3 Substituent Biological Target/Activity Key Data Reference
Target Compound (Oxalate Salt) Phenyl Piperazinylmethyl TASK-1/TASK-3 channel blocker Patent: WO2017097792A1
2-Phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine Phenyl p-Tolyl Antileishmanial (Leishmania major amastigotes) IC50 = 4 μM
C2-, C3-, C7-Trisubstituted Derivative Varied Varied Antileishmanial (L. major) IC50 = 0.2 μM
6-Bromo-2-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine 4-Fluorophenyl Piperazinylmethyl Undisclosed (Structural analogue) MW = 389.27; LogP = 3.22
MCH1R Antagonist (Methyl at C3) Varied Methyl Melanin-concentrating hormone receptor antagonist Improved MCH1R affinity

Key Observations :

  • The piperazinylmethyl group at C3 in the target compound enhances interactions with ion channels (e.g., TASK-3), while methyl or aryl groups at C3 correlate with antileishmanial or receptor antagonism .
  • Electron-withdrawing groups (e.g., bromine, nitro) at C2 or C6 improve antileishmanial potency but reduce solubility .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP Solubility (Predicted) Notes Reference
Target Compound (Oxalate Salt) ~447.4* 2.1–3.0 High (due to oxalate) Enhanced stability for CNS delivery
6-Methoxy-2-phenyl-3-(phenylethynyl)imidazo[1,2-a]pyridine 342.4 5.10 Low High LogP limits bioavailability
6-Bromo-2-(4-fluorophenyl)-3-(piperazinylmethyl)imidazo[1,2-a]pyridine 389.27 3.22 Moderate Bromine increases molecular weight

*Estimated based on similar derivatives.

Key Observations :

  • The oxalate counterion in the target compound improves aqueous solubility compared to neutral or halogenated analogues .

Biological Activity

2-Phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyridine core linked to a piperazine moiety and a phenyl group. The oxalate salt form enhances its solubility and stability, which is crucial for biological applications.

Structural Formula

C20H22N4O4Molecular Weight 382 41 g mol\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}_{4}\quad \text{Molecular Weight 382 41 g mol}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • TASK Channels : The compound acts as a blocker of TASK-1 and TASK-2 channels, which are involved in the regulation of neuronal excitability and respiratory functions .
  • Peripheral Benzodiazepine Receptors (PBRs) : It has been shown to selectively activate PBRs, promoting steroidogenesis in adrenal cells and brain oligodendrocytes .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

  • Sedative Effects : It has demonstrated anxiolytic and sedative properties in animal models.
  • Antiparasitic Activity : In vitro studies have shown potent antiparasitic effects against Trypanosoma brucei with an EC50 of 2 nM, indicating strong potential for treating human African trypanosomiasis .

Case Studies

  • Task Channel Blockade : In a study investigating the effects on sleep-related breathing disorders, this compound showed significant efficacy in reducing apneic events in animal models .
  • Steroidogenesis Stimulation : Another study highlighted the compound's ability to stimulate steroid hormone production in adrenal cells through PBR activation, suggesting its potential for treating endocrine disorders .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionBiological Activity
This compoundTASK channel blocker; PBR activatorSedative, antiparasitic
Imidazo[1,2-a]pyridine DerivativesVaries by substituentVariable pharmacological profiles
Piperazine DerivativesDiverse mechanismsAntidepressant, anxiolytic

Research Applications

The compound is being explored for various applications in:

  • Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting neurological disorders.
  • Biochemical Probes : For studying receptor interactions and signaling pathways.

Q & A

Q. What are the optimal synthetic routes for 2-Phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate, considering recent advances in heterocyclic chemistry?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds, a method validated for imidazo[1,2-a]pyrimidines . Ultrasound-assisted synthesis (20 kHz, 60% amplitude in PEG-400) significantly improves reaction efficiency and yield for analogous imidazo[1,2-a]pyridines by enhancing mixing and reducing reaction time . Piperazine incorporation may require post-synthetic modification, such as nucleophilic substitution at the chloromethyl intermediate (e.g., 2-(chloromethyl)imidazo[1,2-a]pyridine derivatives) .

Q. Which analytical techniques are critical for characterizing piperazine-containing imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Key techniques include:
  • X-ray crystallography for unambiguous structural confirmation, as demonstrated for imidazo[1,2-a]pyrimidin-2-yl-acetic acid derivatives .
  • HPLC-MS for purity assessment and impurity profiling, particularly to detect byproducts like dioxalate salts or unreacted intermediates (e.g., 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one) .
  • NMR spectroscopy (¹H/¹³C, DEPT, COSY) to verify regiochemistry and piperazine substitution patterns .

Q. How can researchers validate the pharmacological activity of this compound in neuropharmacological models?

  • Methodological Answer : Use orthogonal assays to confirm target engagement. For example:
  • In vitro receptor binding assays (e.g., GABAₐ or serotonin receptors) based on structural similarity to neuroactive imidazo[1,2-a]pyridines like Zolpidem .
  • In vivo behavioral models (e.g., elevated plus maze for anxiolytic activity) with dose-response studies to resolve discrepancies in reported activities of related compounds .
  • Fluorescent probes (e.g., peripheral benzodiazepine receptor-targeting analogs) for cellular visualization and mechanistic studies .

Advanced Research Questions

Q. How can contradictory data on the biological activities of imidazo[1,2-a]pyridine derivatives be resolved?

  • Methodological Answer : Discrepancies may arise from off-target effects or assay variability. Strategies include:
  • Counter-screening against unrelated targets (e.g., kinases) to rule out nonspecific binding .
  • Metabolic stability testing (e.g., liver microsome assays) to assess if metabolites contribute to observed activities .
  • Structural analogs synthesis with systematic modifications (e.g., piperazine methylation) to isolate structure-activity relationships (SAR) .

Q. What computational approaches are recommended for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • Molecular docking to evaluate binding affinity for targets like phosphodiesterases, leveraging known imidazo[1,2-a]pyrimidine inhibitors as templates .
  • ADMET prediction using tools like SwissADME to assess LogP (target <5), polar surface area (<140 Ų), and Lipinski’s Rule of Five compliance .
  • MD simulations to study piperazine conformational flexibility and its impact on blood-brain barrier permeability .

Q. How can researchers design a robust structure-activity relationship (SAR) study for optimizing neuropharmacological potential?

  • Methodological Answer :
  • Scaffold diversification : Synthesize analogs with variations at the 2-phenyl (e.g., electron-withdrawing substituents) and piperazine (e.g., N-alkylation) positions .
  • Pharmacophore mapping : Use QSAR models to identify critical hydrogen bond acceptors (e.g., pyridine nitrogen) and hydrophobic regions .
  • In vivo pharmacokinetic profiling : Measure brain-to-plasma ratios in rodent models to prioritize compounds with favorable CNS penetration .

Data Analysis and Experimental Design

Q. What strategies are effective for impurity profiling during scale-up synthesis?

  • Methodological Answer :
  • Forced degradation studies (acid/base, oxidative, thermal) to identify labile functional groups (e.g., oxalate ester cleavage) .
  • LC-UV/MS/MS to track impurities like 2,2'-(piperazine-1,4-diyl)dipyrimidine or dioxalate byproducts .
  • Crystallization optimization (solvent screening, cooling gradients) to minimize residual solvents or unreacted intermediates .

Q. How should researchers address low yield in the final oxalate salt formation step?

  • Methodological Answer :
  • Counterion screening : Test alternative salts (e.g., hydrochloride, sulfate) for improved crystallinity .
  • pH-controlled precipitation : Adjust reaction pH to 3–4 using oxalic acid in ethanol/water mixtures to enhance salt stability .
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor salt formation in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate
Reactant of Route 2
Reactant of Route 2
2-Phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.